Benzyl (4-bromobutyl)carbamate

Description

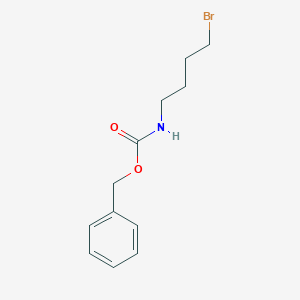

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-bromobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXYYVDRCHWCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627713 | |

| Record name | Benzyl (4-bromobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101625-10-9 | |

| Record name | Benzyl (4-bromobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 4 Bromobutyl Carbamate

Direct Carbamate (B1207046) Formation Approaches

Direct formation of the carbamate linkage is a common and effective strategy for the synthesis of Benzyl (B1604629) (4-bromobutyl)carbamate. This can be achieved by reacting a suitably protected benzylamine (B48309) with a brominated electrophile or by alkylating a benzyl carbamate precursor.

Reaction of Benzylamine Derivatives with Brominated Reagents

This approach involves the nucleophilic attack of a benzylamine derivative onto a brominated butane species. The use of a protecting group on the benzylamine nitrogen is crucial to control the reactivity and prevent undesired side reactions.

A similar strategy could be employed for the reaction of a pre-formed Boc-protected benzylamine with 1,4-dibromobutane (B41627). The reaction would likely proceed via nucleophilic substitution, where the deprotonated carbamate nitrogen attacks one of the electrophilic carbons of 1,4-dibromobutane, displacing a bromide ion.

Hypothetical Reaction Scheme:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| Boc-Protected Benzylamine | 1,4-Dibromobutane (excess) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | Benzyl (4-bromobutyl)carbamate |

A primary challenge in this synthetic approach is controlling the regioselectivity to prevent the formation of the bis-alkylated byproduct, where the benzylamine derivative reacts with both ends of the 1,4-dibromobutane. To favor the desired mono-alkylation, a significant excess of 1,4-dibromobutane is typically used. This statistical control ensures that the concentration of the mono-alkylated product is kept low, thereby reducing the probability of a second substitution.

The choice of base and solvent is also critical for optimizing the yield. A strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) can be effective in deprotonating the carbamate nitrogen, thus enhancing its nucleophilicity. Alternatively, a weaker base like potassium carbonate (K2CO3) in a solvent such as acetonitrile may also be employed, potentially offering milder reaction conditions.

Optimization of reaction parameters such as temperature and reaction time is crucial. Lower temperatures may favor mono-alkylation by slowing down the rate of the second substitution reaction. Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation. Purification of the final product would likely involve column chromatography to separate the desired mono-alkylated product from unreacted starting materials and the bis-alkylated byproduct.

Benzyl Carbamate Derivatives with Alkylating Agents

An alternative and more direct approach involves the N-alkylation of benzyl carbamate itself with a suitable brominated reagent. This method leverages the nucleophilicity of the carbamate nitrogen after deprotonation.

The reaction of benzyl carbamate with 1,4-dibromobutane in the presence of a base is a direct method for the synthesis of this compound. This reaction is analogous to the N-alkylation of other carbamates with dihaloalkanes. For example, the alkylation of N-benzyloxycarbamate with dibromopentane has been successfully achieved in the presence of potassium carbonate in refluxing acetonitrile to yield the corresponding dicarbamate nih.gov. A similar approach can be applied to the synthesis of this compound, with careful control of stoichiometry to favor mono-alkylation.

The reaction involves the deprotonation of the benzyl carbamate nitrogen by a base, followed by nucleophilic attack on one of the electrophilic carbon atoms of 1,4-dibromobutane.

Reaction Data from Analogous N-Alkylation of a Carbamate nih.gov:

| Carbamate | Alkylating Agent | Base | Solvent | Product | Yield |

| N-Benzyloxy carbamic acid ethyl ester | Dibromopentane (0.5 eq.) | K2CO3 | Acetonitrile (reflux) | Dicarbamate | Excellent |

To achieve mono-alkylation and synthesize this compound, an excess of 1,4-dibromobutane would be used. The reaction conditions would need to be optimized to maximize the yield of the desired product.

The use of 4-bromobutyl triphenylphosphonium bromide as an alternative brominated precursor for the N-alkylation of benzyl carbamate is not a conventional or documented method for this type of transformation. Triphenylphosphonium salts are primarily utilized as precursors for the formation of phosphorus ylides in the Wittig reaction, which is a method for synthesizing alkenes from carbonyl compounds. The direct reaction of a phosphonium salt with a carbamate to achieve N-alkylation is not a standard synthetic route. The phosphonium cation would render the attached alkyl chain significantly less electrophilic for a nucleophilic attack by the carbamate nitrogen. Therefore, this is not considered a viable synthetic methodology for the preparation of this compound. More conventional alkylating agents remain the preferred choice for this transformation.

Mechanistic Investigations of Carbamate Formation under Varied Conditions

Transformations from Related Functional Groups

An alternative to forming the carbamate on a pre-existing brominated backbone is to start with a molecule that already contains the carbamate and perform transformations on the alkyl chain.

One viable synthetic route starts with Benzyl (4-hydroxybutyl)carbamate, a known compound that can be synthesized from 4-amino-1-butanol and benzyl chloroformate. google.comrwth-aachen.de The terminal hydroxyl group of this precursor can be converted into a bromide using standard organic chemistry methodologies. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). These methods are effective for converting primary alcohols to primary alkyl bromides and are generally compatible with the carbamate functional group, which remains stable under these conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is first converted into a better leaving group which is then displaced by a bromide ion.

The most direct synthesis of this compound involves the modification of the readily available Benzyl carbamate. wikipedia.org This method utilizes Benzyl carbamate as a nitrogen nucleophile source in an N-alkylation reaction with an excess of a symmetrical dielectrophile, 1,4-dibromobutane.

The mechanism involves two key steps:

Deprotonation: The nitrogen atom of Benzyl carbamate is deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form a carbamate anion. This anion is a potent nucleophile.

Nucleophilic Substitution: The resulting anion attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction. This displaces one of the bromide ions as a leaving group, forming the C-N bond and yielding the final product, this compound. Using a molar excess of 1,4-dibromobutane is crucial to minimize the competing reaction of dialkylation, where a second molecule of the carbamate anion displaces the remaining bromide of the desired product.

This approach is efficient as it builds the target molecule by forming a single C-N bond on a commercially available starting material. wikipedia.org

Purification and Isolation Techniques for Synthetic Intermediates

Chromatographic Methods (e.g., Flash Column Chromatography)

Flash column chromatography is a prevalent technique for the purification of synthetic intermediates in the synthesis of this compound. This method utilizes a stationary phase, typically silica gel, and a mobile phase, which is a solvent system of varying polarity, to separate components of a mixture based on their differential adsorption to the stationary phase.

In the synthesis of a closely related compound, tert-Butyl Benzyl(4-bromobutyl)carbamate, flash column chromatography on silica gel was employed for purification. The elution was carried out using a solvent system of petroleum ether and ethyl acetate in a 20:1 ratio nih.gov. This indicates that a relatively non-polar eluent system is effective for isolating such carbamate derivatives. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation.

The general procedure for flash column chromatography involves:

Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent.

Loading the Sample: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel, which is then carefully added to the top of the column.

Elution: The solvent system (eluent) is passed through the column under positive pressure, carrying the components of the mixture down the column at different rates.

Fraction Collection: The eluate is collected in fractions, which are then analyzed by TLC to identify those containing the pure product.

Concentration: The fractions containing the purified compound are combined and the solvent is removed under reduced pressure.

| Parameter | Description | Source |

| Stationary Phase | Silica gel (20-63 mesh) | nih.gov |

| Mobile Phase | Petroleum ether/Ethyl Acetate (20:1) | nih.gov |

| Detection | Fluorescence quenching at 254 nm, or staining with iodine or ninhydrin | nih.gov |

Extraction and Concentration Procedures

Extraction is a fundamental technique used to separate a desired substance from a mixture, typically by transferring it from one solvent to another in which it is more soluble, while impurities remain in the original solvent. This is often followed by concentration to isolate the purified compound.

In a synthetic route involving this compound, a detailed extraction and work-up procedure was described following the reaction. The reaction mixture was first diluted with water and then extracted multiple times with ethyl acetate google.com. The combined organic phases were subsequently washed with brine (a saturated aqueous solution of sodium chloride) to remove any remaining water and water-soluble impurities.

Following the extraction and washing steps, the organic phase is dried over an anhydrous drying agent, such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), to remove residual water google.com. The drying agent is then removed by filtration, and the purified compound is isolated by concentrating the organic solvent under reduced pressure using a rotary evaporator.

A typical extraction and concentration procedure includes the following steps:

Quenching the Reaction: The reaction is often stopped by the addition of water or an aqueous solution.

Solvent Extraction: An appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is added to the mixture in a separatory funnel. The mixture is shaken to allow the transfer of the desired product into the organic layer.

Washing: The organic layer is washed sequentially with aqueous solutions to remove specific impurities. For instance, an acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., aqueous NaHCO3 or NaOH) can remove acidic impurities. A final wash with brine helps to remove bulk water from the organic layer.

Drying: The separated organic layer is treated with an anhydrous drying agent.

Concentration: The solvent is removed from the dried organic solution, typically on a rotary evaporator, to yield the isolated product.

| Step | Reagents/Solvents | Purpose | Source |

| Dilution | Water | To quench the reaction and dissolve water-soluble byproducts. | google.com |

| Extraction | Ethyl Acetate (EA) | To transfer the product from the aqueous phase to the organic phase. | google.com |

| Washing | Brine (saturated NaCl solution) | To remove residual water and some water-soluble impurities from the organic phase. | google.com |

| Drying | Anhydrous Sodium Sulfate (Na2SO4) | To remove trace amounts of water from the organic phase. | google.com |

| Concentration | In vacuo (Rotary Evaporator) | To remove the solvent and isolate the final product. | google.com |

Reactivity and Transformations of Benzyl 4 Bromobutyl Carbamate

Nucleophilic Substitution Reactions

The primary mode of reactivity for Benzyl (B1604629) (4-bromobutyl)carbamate is the nucleophilic displacement of the bromide ion. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds at the terminal end of the butyl chain.

A key application of Benzyl (4-bromobutyl)carbamate is in the synthesis of primary, secondary, and tertiary amines. The Cbz protecting group is crucial in these transformations as it prevents the over-alkylation that often plagues the direct reaction of primary amines with alkyl halides.

This compound reacts with primary and secondary amines to yield N-alkylated products. In these reactions, the amine acts as the nucleophile, displacing the bromide. The resulting product contains a secondary or tertiary amine, in addition to the Cbz-protected primary amine. Subsequent removal of the Cbz group, typically through catalytic hydrogenation, yields a diamine derivative. This method provides a reliable route to synthesize more complex polyamines. clockss.org

| Nucleophile (Amine) | Reagents & Conditions | Product |

| Primary Amine (R-NH₂) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat | Benzyl (4-(R-amino)butyl)carbamate |

| Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat | Benzyl (4-(R₂-amino)butyl)carbamate |

This table represents generalized reaction conditions. Specific conditions may vary based on the substrate.

The electrophilic nature of this compound makes it an ideal reagent for alkylating nitrogen-containing heterocycles. A classic example is its use in a Gabriel-type synthesis, where it reacts with potassium phthalimide (B116566). In this reaction, the phthalimide anion displaces the bromide to form N-(4-((benzyloxycarbonyl)amino)butyl)phthalimide. This intermediate can then be deprotected to yield 1,4-diaminobutane, showcasing a controlled method for its synthesis. nbinno.comguidechem.com This strategy can be extended to other nitrogenous heterocycles, such as purines, to introduce a flexible aminobutyl sidechain, a common motif in biologically active molecules.

| Nucleophile (Heterocycle) | Reagents & Conditions | Product |

| Potassium Phthalimide | Solvent (e.g., DMF), Heat | N-(4-(((Benzyloxy)carbonyl)amino)butyl)phthalimide |

| Purine (e.g., Adenine) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N⁹-(4-(((Benzyloxy)carbonyl)amino)butyl)purine |

This table illustrates representative reactions.

As indicated in the preceding sections, a primary application of the nucleophilic substitution reactions of this compound is the synthesis of diamine derivatives. rsc.org The initial substitution reaction introduces a second nitrogen functionality into the molecule. The Cbz-protected amine can then be unmasked in a subsequent step. The Cbz group is stable under a range of conditions but is readily cleaved by methods such as catalytic hydrogenation (H₂, Pd/C) or using strong acids, which liberates the primary amine and yields the final diamine product.

General Synthetic Scheme:

Alkylation: this compound + Nucleophile (e.g., R₂NH) → Benzyl (4-(R₂-amino)butyl)carbamate

Deprotection: Benzyl (4-(R₂-amino)butyl)carbamate --(H₂, Pd/C)--> N¹,N¹-Dialkylbutane-1,4-diamine

This compound readily undergoes nucleophilic substitution with azide (B81097) salts, most commonly sodium azide (NaN₃), to produce Benzyl (4-azidobutyl)carbamate. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). chemspider.com The resulting alkyl azide is a versatile synthetic intermediate. It can be reduced to a primary amine or used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition "click" reactions to form triazoles. nih.govresearchgate.net

| Reagent | Solvent | Temperature | Product | Yield |

| Sodium Azide (NaN₃) | DMSO | Room Temp | Benzyl (4-azidobutyl)carbamate | >70% |

| Sodium Azide (NaN₃) | DMF | 60 °C | Benzyl (4-azidobutyl)carbamate | High |

Data derived by analogy from similar reactions. rsc.orgchemspider.com

The synthesis of phosphoramidates from this compound is a multi-step process. A common route involves first converting the alkyl bromide to an amine or an azide, followed by reaction with a suitable phosphorus electrophile. For instance, the bromide can be displaced by an amine (as in section 3.1.1.1) or converted to an azide and subsequently reduced to an amine. This newly formed amine can then react with a dialkyl H-phosphonate in the presence of a base and a chlorinating agent (like trichloroisocyanuric acid) or with a phosphoric acid derivative to form the P-N bond characteristic of a phosphoramidate (B1195095). nih.gov

Illustrative Synthetic Pathway:

Azidation: this compound + NaN₃ → Benzyl (4-azidobutyl)carbamate

Reduction: Benzyl (4-azidobutyl)carbamate + H₂, Pd/C → Benzyl (4-aminobutyl)carbamate

Phosphoramidation: Benzyl (4-aminobutyl)carbamate + (RO)₂P(O)H + CCl₄ + Base → Dialkyl ((4-(((benzyloxy)carbonyl)amino)butyl)amido)phosphate

This sequence highlights the role of this compound as a precursor to more complex, functionalized molecules like phosphoramidates. nih.gov

Alkylation Reactions (e.g., N-alkylation)

The benzyl carbamate (B1207046) (Cbz) group plays a crucial role in moderating the reactivity of the nitrogen atom. In a primary amine, the nitrogen is highly nucleophilic, which can lead to undesirable side reactions like over-alkylation when reacted with alkyl halides. The Cbz group mitigates this issue. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity. This decreased reactivity allows chemists to perform reactions at other sites of the molecule, such as the bromobutyl terminus, without interference from the amine.

While the primary utility of the Cbz group in this context is to prevent N-alkylation, the broader chemistry of carbamates does include N-alkylation steps. Benzyl carbamate itself can be used as a synthetic equivalent of ammonia (B1221849) for the synthesis of primary amines. wikipedia.org In such a sequence, the carbamate is first N-alkylated, and subsequent removal of the Cbz protecting group reveals the desired primary amine. wikipedia.org This strategy prevents the formation of secondary and tertiary amines that often result from the direct alkylation of ammonia. For this compound, the intended reactivity is typically at the alkyl bromide end, with the carbamate nitrogen remaining protected.

Derivatization Strategies

The benzyloxycarbonyl (Cbz) group is generally stable under a wide range of reaction conditions, which is a key characteristic of an effective protecting group. Its primary "modification" is its intentional removal, or deprotection, to unmask the primary amine functionality at a later synthetic stage. This is most commonly achieved through catalytic hydrogenation.

While robust, the carbamate moiety can undergo hydrolysis under certain acidic conditions, which can be a competing reaction pathway. For instance, studies on the condensation of benzyl carbamate with glyoxal (B1671930) in the presence of sulfuric acid have shown that hydrolysis of the carbamate's ester group can occur, especially as acidity increases. nih.gov This cleavage would result in the formation of benzyl alcohol and carbamic acid, with the latter being unstable.

The most significant utility of this compound as a synthetic intermediate lies in the reactivity of its bromobutyl group. The bromine atom is a good leaving group, and the primary carbon to which it is attached is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide variety of functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds.

By selecting an appropriate nucleophile, the four-carbon chain of the molecule can be extended or terminated with a new functional group. This versatility makes it a key building block for introducing a protected aminobutyl moiety into a target structure.

Table 1: Examples of Functional Group Introduction via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Functional Group | Product Structure |

| Azide | Sodium Azide (NaN₃) | Azide | Benzyl (4-azidobutyl)carbamate |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | Benzyl (4-cyanobutyl)carbamate |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | Benzyl (4-hydroxybutyl)carbamate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | Benzyl [4-(phenylthio)butyl]carbamate |

| Malonic Ester Enolate | Diethyl malonate + Base | Diester (for chain elongation) | Diethyl 2-[4-(benzyloxycarbonylamino)butyl]malonate |

Elimination Reactions and Byproduct Formation

In reactions involving alkyl halides, nucleophilic substitution (SN2) often competes with elimination (E2) reactions. ambeed.com In the case of this compound, an E2 reaction would involve the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon by a base, leading to the elimination of HBr and the formation of an alkene byproduct, Benzyl (but-3-en-1-yl)carbamate.

The outcome of the reaction (substitution vs. elimination) is heavily influenced by the nature of the nucleophile and the reaction conditions.

Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination.

Strong, non-hindered bases (e.g., hydroxide, alkoxides) can lead to a mixture of substitution and elimination products.

Good nucleophiles that are weak bases (e.g., azide, cyanide, halides) strongly favor substitution.

Therefore, to minimize the formation of elimination byproducts, reaction conditions and nucleophiles must be chosen carefully to favor the desired SN2 pathway.

Applications in Advanced Organic Synthesis

Precursor to Complex Molecular Architectures

Benzyl (B1604629) (4-bromobutyl)carbamate serves as a fundamental building block for the synthesis of more complex molecules. The carbamate (B1207046) group provides robust protection for the amine functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The bromine atom, on the other hand, acts as a leaving group in nucleophilic substitution reactions, enabling the facile attachment of the four-carbon chain to various molecular scaffolds.

The strategic incorporation of the aminobutyl moiety is a common tactic in drug design to modulate properties such as solubility, basicity, and receptor-binding interactions. Benzyl (4-bromobutyl)carbamate provides a reliable method for achieving this modification.

In the quest for new treatments for leishmaniasis, a parasitic disease, researchers have utilized this compound as a key linker molecule. In one study, it was used to connect a 4-amino-7-chloroquinoline core to other fragments in the design of novel antileishmanial compounds. The synthesis involved the deprotonation of a protected benzylamine (B48309) followed by a nucleophilic substitution reaction with 1,4-dibromobutane (B41627) to yield a related N-protected bromobutyl intermediate, highlighting the utility of this type of bifunctional linker. The resulting compounds demonstrated that the presence of both the benzyl and the Boc protecting groups on the amine function was crucial for their antileishmanial activity against Leishmania major.

| Compound | Structure | Activity against L. major promastigotes (IC50) |

| Compound 11 | 4-amino-7-chloroquinoline derivative | 1.8 µM |

| Compound 12 | 4-amino-7-chloroquinoline derivative | 2.1 µM |

Table 1: Antileishmanial activity of compounds synthesized using a bromobutyl linker strategy.

While N-substituted piperidine (B6355638) and pyrrolidine (B122466) derivatives are key scaffolds for dopamine (B1211576) receptor ligands, a direct synthetic application of this compound in the synthesis of dopamine receptor ligands was not identified in the reviewed scientific literature. The synthesis of these ligands often involves the alkylation of a core amine structure, a reaction for which this compound is a suitable reagent in principle. However, specific examples detailing its use for this particular class of compounds were not found.

The development of synthetic agonists for Toll-like receptors (TLRs) is an active area of research for the development of vaccine adjuvants and immunotherapies. These molecules often feature complex structures designed to mimic natural TLR ligands. A review of the available scientific literature did not yield specific examples of this compound being used in the synthesis of Toll-like receptor agonists. The synthesis of these agonists often involves multi-step sequences where other building blocks are employed.

This compound and related carbamate derivatives are instrumental in the synthesis of various enzyme inhibitors, which are critical for the treatment of a range of diseases.

BACE1 Inhibitors: In the pursuit of treatments for Alzheimer's disease, inhibitors of the β-secretase 1 (BACE1) enzyme are of significant interest. Benzyl carbamates have been incorporated into the structure of 4-aminosalicylanilides to assess their potential as BACE1 modulators. While the direct use of this compound was not detailed, the related compound benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate was synthesized and showed approximately 28% inhibition of BACE1 activity at a concentration of 10 µM.

Butyrylcholinesterase Inhibitors: Carbamates are a well-established class of cholinesterase inhibitors. Research into novel benzene-based carbamates has led to the synthesis of compounds with inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate was identified as a potent inhibitor. Proline-based carbamates have also been investigated, with benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate showing significant anti-BChE activity.

| Compound | Target Enzyme | IC50 |

| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BACE1 | ~28% inhibition at 10 µM |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 µM |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 µM |

Table 2: Inhibitory activity of selected benzyl carbamate derivatives against BACE1 and Butyrylcholinesterase.

FAAH Inhibitors: Fatty acid amide hydrolase (FAAH) is a therapeutic target for pain and anxiety. Carbamate-based compounds are a significant class of FAAH inhibitors. While the direct use of this compound is not explicitly detailed in the provided search results, the general structure of O-aryl carbamates is central to many potent FAAH inhibitors. These inhibitors act by covalently modifying the enzyme's active site.

Botulinum A Protease Inhibitors: Small-molecule inhibitors of botulinum neurotoxin A (BoNT/A) light chain (LC) metalloprotease are being developed as potential antidotes. Research has shown that a benzyl group can interact favorably with the active site of the enzyme. While a direct synthesis using this compound is not described, the importance of the benzylamine moiety in inhibitor potency is highlighted, suggesting that related building blocks could be valuable in the synthesis of such inhibitors.

In the design of phosphotyrosine peptidomimetic prodrugs, researchers have utilized related N-methyl-N-(4-bromobutyl)amine hydrobromide as a building block. This highlights the utility of the bromobutyl moiety in constructing molecules that can mimic the structure of phosphotyrosine-containing peptides. These peptidomimetics are designed to interact with specific protein domains, such as SH2 domains, which are involved in cellular signaling pathways. Although the direct use of this compound was not specified, the synthesis of a model phosphoramidate (B1195095) containing an extended 4-bromobutyl masking group demonstrates the relevance of this type of chemical structure in this area of research.

Building Block for Peptide and Peptidomimetic Synthesis

In the field of peptide science, there is a continuous demand for novel building blocks to create peptides with enhanced stability, conformational rigidity, and biological activity. This compound is an exemplary reagent for this purpose, enabling the introduction of a functionalized four-carbon linker into peptide structures. This modification can be used to synthesize non-natural amino acids, create side-chain-to-side-chain linkages for cyclization, or construct branched peptides. nih.govspringernature.com

The Cbz protecting group is a cornerstone of peptide chemistry, valued for its stability during peptide coupling steps and its clean removal via hydrogenolysis. google.com By using this compound, a synthetic chemist can perform a nucleophilic substitution on the bromide with a suitable partner, such as the side chain of an amino acid like lysine (B10760008) or cysteine, or with a carboxylate group to form an ester. Following this linkage, the Cbz group can be removed to reveal a primary amine, which can then be elongated as part of a new peptide chain.

This building block is particularly valuable in the synthesis of peptidomimetics—compounds designed to mimic natural peptides but with improved pharmacological properties. unifi.it For instance, the aminobutyl moiety can be incorporated into scaffolds to generate β-amino acids or other non-natural residues that impart resistance to enzymatic degradation. mdpi.org The synthesis of constrained aromatic amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), often involves the use of N-Cbz protected intermediates in cyclization reactions like the Pictet-Spengler reaction, highlighting the utility of this protecting group strategy in creating rigid peptidomimetic structures. ebrary.net

Intermediate in the Formation of Cyclic and Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of nitrogen-containing cyclic and heterocyclic compounds. These ring systems are prevalent in pharmaceuticals and natural products. The synthetic strategy typically involves two key steps: first, a reaction at the alkyl bromide terminus to introduce a desired fragment, and second, deprotection of the amine followed by an intramolecular cyclization event.

For example, reaction of the bromide with a nucleophile can tether the molecule to a larger scaffold. Subsequent deprotection of the Cbz-group yields a primary amine, which is positioned to react with an electrophilic site elsewhere in the molecule to form a ring. This approach provides access to a variety of heterocyclic systems. Research has demonstrated that N-protected bromo-alkylamides can undergo intramolecular cyclization to construct complex scaffolds such as 2-azaspiro[4.5]decanes. nih.gov Similarly, intramolecular reactions involving N-Boc protected amines (a protecting group with similar applications to Cbz) have been used to synthesize benzazepines. researchgate.net

The formation of these ring systems is a powerful tool in medicinal chemistry for constraining the conformation of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. The specific ring size and substitution pattern can be tailored by the choice of reactants and cyclization strategy.

| Heterocycle Class | General Synthetic Strategy | Potential Application | Relevant Research Area |

|---|---|---|---|

| Substituted Azepanes | Intramolecular N-alkylation | Scaffolds for medicinal chemistry | Benzazepine Synthesis researchgate.net |

| Spiro-heterocycles | Intramolecular Dearomative Cyclization | 3D-fragments for drug discovery | Azaspirodecane Construction nih.gov |

| Benzofused N-Heterocycles | Tandem Benzannulation/Ring Closing Metathesis | Synthesis of natural product analogues | Total Synthesis Strategies nih.gov |

Application in Material Science and Polymer Chemistry

In material science, carbamate linkages are the defining feature of polyurethanes, one of the most versatile classes of polymers. wikipedia.org Beyond this traditional role, building blocks like this compound are finding application in the design of advanced functional polymers and biomaterials. Its structure is well-suited for use as a functional monomer precursor or as a linker molecule to append other molecules onto a polymer backbone.

Recent advancements in polymer chemistry have focused on creating sequence-defined polymers, where monomers are arranged in a precise, controllable order to encode information or create materials with highly specific functions. nih.govnih.gov Carbamate-based monomers are emerging as a promising class of building blocks for these abiotic, informational polymers. nih.govacs.org this compound can be modified to create a polymerizable monomer, for example, by converting the bromide to a group like an acrylate (B77674) or vinyl group. Polymerization would yield a polymer with pendant Cbz-protected aminobutyl side chains, which could be deprotected to provide reactive amine handles for post-polymerization modification.

A significant application lies in the synthesis of polymer-drug conjugates (PDCs). ui.ac.idacs.org In this therapeutic strategy, a drug is covalently attached to a polymer carrier, often through a linker, to improve the drug's solubility, stability, and pharmacokinetic profile. ui.ac.idresearchgate.net this compound is an ideal candidate for such a linker. The alkyl bromide can be used to attach the molecule to a polymer containing nucleophilic groups, while the protected amine, after deprotection, can be coupled to a drug molecule. This creates a stable, covalent linkage that can be designed to release the drug under specific physiological conditions. This approach is also relevant to the synthesis of PROTACs (PROteolysis TArgeting Chimeras), where bifunctional linkers are used to bring a target protein and an E3 ligase into proximity. ambeed.com

Future Directions and Research Opportunities

Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing carbamates often rely on hazardous reagents like phosgene (B1210022) and its derivatives. nih.govresearchgate.net The development of environmentally benign synthetic routes is a critical area of future research. For a compound like Benzyl (B1604629) (4-bromobutyl)carbamate, green chemistry principles can be applied to develop safer, more efficient, and sustainable manufacturing processes.

A primary focus is the replacement of toxic carbonyl sources. Carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock, presents an ideal alternative. nih.gov Research into the direct synthesis of carbamates from amines, alcohols, and CO₂ using basic catalysts has shown promise. rsc.orgresearchgate.net This halogen-free pathway avoids harmful reagents and byproducts. rsc.orgresearchgate.net Future studies could optimize this three-component coupling for N-protected bromo-amines, potentially using continuous flow reactors to improve efficiency and safety. acs.org

Other green strategies include:

Catalytic Routes: Employing recyclable, heterogeneous catalysts such as yttria-zirconia can facilitate the reaction under mild conditions, reducing energy consumption and simplifying product purification. tandfonline.com

Alternative Reagents: Using urea (B33335) or dialkyl carbonates as carbonylating agents in the presence of novel catalysts offers a phosgene-free route to carbamates. researchgate.net

Solvent Choice: Developing syntheses in greener solvents, such as water or supercritical CO₂, can significantly reduce the environmental impact of the process. researchgate.net

Biocatalysis: Exploring enzymatic methods, for instance, using immobilized lipases in flow chemistry setups, could offer highly selective and sustainable pathways for carbamate (B1207046) synthesis and purification. nih.govresearchgate.net

A comparison of traditional versus potential green synthesis approaches for carbamates is outlined below.

| Feature | Traditional Synthesis (e.g., Chloroformate Method) | Green Synthesis (e.g., CO₂ Incorporation) |

| Carbonyl Source | Phosgene derivatives (e.g., Benzyl chloroformate) | Carbon Dioxide (CO₂), Urea, Dialkyl Carbonates |

| Reagents | Often requires stoichiometric amounts of base | Catalytic amounts of base or other catalysts (e.g., zeolites, metal oxides) |

| Byproducts | Halide salts (e.g., HCl, NaCl) | Often only water |

| Solvents | Typically volatile organic compounds (VOCs) | Potential for water, supercritical fluids, or solvent-free conditions |

| Safety Concerns | Use of highly toxic and corrosive reagents | Use of non-toxic, non-flammable reagents |

This table provides a generalized comparison of synthetic approaches for carbamates.

Exploration of Novel Catalytic Transformations

Catalysis is central to advancing the chemistry of Benzyl (4-bromobutyl)carbamate, both in its synthesis and its subsequent reactions. Future research will likely focus on discovering novel catalysts that offer higher efficiency, selectivity, and broader substrate scope.

For the synthesis of the carbamate moiety, new catalytic systems are being explored. This includes the use of Lewis acids like yttria-zirconia, which can activate amines for alkoxycarbonylation under mild conditions. tandfonline.com Platinum-group metals combined with alkali metal halides have also been shown to catalyze the oxidative alkoxycarbonylation of amines, representing another frontier for investigation. acs.org

Regarding the reactive alkyl bromide end of the molecule, research is moving beyond traditional nucleophilic substitution reactions. Novel catalytic transformations that involve this functional group could unlock new synthetic possibilities. Key areas of exploration include:

Metallaphotoredox Catalysis: This approach merges photoredox catalysis with transition metal catalysis to enable new types of bond formations. A copper-catalyzed metallaphotoredox system could be used for the N-alkylation of a wide range of nucleophiles with the bromobutyl group of this compound, under conditions that are milder and more functional-group tolerant than traditional methods. princeton.edu

Radical Coupling Reactions: Visible light-driven catalytic methods can generate alkyl radicals from alkyl halides. nih.govresearchgate.net Developing enantioselective radical coupling reactions would allow the chiral center to be installed at the carbon bearing the bromine, creating valuable, enantiomerically pure building blocks. nih.gov

Catalytic Hofmann N-alkylation: New methods that use catalytic amounts of alkyl halides to N-alkylate poor nucleophiles with alcohols could be adapted. rsc.org This would allow this compound to be used catalytically to introduce functionalized butylamine (B146782) moieties.

Expanded Applications in Medicinal Chemistry and Chemical Biology

The carbamate functional group is a key structural element in numerous approved drugs due to its high chemical and proteolytic stability and its ability to act as a peptide bond isostere. nih.govnih.govresearchgate.net this compound, as a bifunctional molecule, is well-suited for expanded roles in drug discovery and chemical biology.

Future applications could leverage its dual functionality as a linker and a pharmacophore:

Linker for Targeted Therapies: The four-carbon chain provides an ideal spacer for constructing molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs). ambeed.com The alkyl bromide can be coupled to a ligand for a target protein, while the protected amine, after deprotection, can be attached to an E3 ligase-binding moiety.

Prodrug Design: The carbamate group can be used in prodrug strategies to mask a primary amine, improving a drug's stability or pharmacokinetic profile. nih.gov The bromobutyl moiety could serve as an anchoring point for a targeting group or another active molecule.

Synthesis of Novel Bioactive Scaffolds: The compound serves as a precursor to introduce a primary aminobutyl group into complex molecules. This motif is present in various biologically active compounds. Research into novel multi-component reactions where this compound acts as a key building block could rapidly generate libraries of diverse compounds for screening against various diseases, including cancer. semanticscholar.org

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While standard techniques like NMR and IR are routine, advanced spectroscopic methods offer the potential for unprecedented insight into the reactions involving this compound.

Future research could employ a suite of advanced techniques to probe reaction dynamics:

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy allow for the real-time monitoring of reaction progress. This can help identify transient intermediates and build detailed kinetic profiles, which are essential for understanding complex catalytic cycles. researchgate.net

Advanced Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize reactive intermediates in catalytic reactions, even at very low concentrations.

Computational Chemistry: In conjunction with experimental data, Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. This synergy between experimental spectroscopy and theoretical calculations provides a powerful tool for mechanistic elucidation. researchgate.net

Fourier Transform Spectroscopy: This technique, applicable across various spectroscopic methods (IR, NMR, MS), enhances resolution and sensitivity, enabling the detailed analysis of complex reaction mixtures and the subtle structural features of intermediates. libretexts.org

By applying these advanced methods, researchers can gain a fundamental understanding of how catalysts operate in the synthesis and transformation of this compound, paving the way for the rational design of more efficient and selective chemical processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.